molecular formula C12H23NO3 B13503627 tert-butyl [(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate

tert-butyl [(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate

Cat. No.: B13503627
M. Wt: 229.32 g/mol
InChI Key: XUFBETUUQRMWRY-VHSXEESVSA-N
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Description

tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate is a chiral cyclohexane derivative featuring a hydroxymethyl (-CH2OH) substituent and a tert-butyl carbamate (Boc) protecting group. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical applications, where stereochemical precision and functional group compatibility are critical . Its structure combines the rigidity of the cyclohexane ring with the reactivity of the hydroxymethyl group, enabling diverse transformations such as oxidation, esterification, or coupling reactions.

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+/m0/s1

InChI Key

XUFBETUUQRMWRY-VHSXEESVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1CO

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1CO

Origin of Product

United States

Preparation Methods

Carbamate Formation via Chloroformate Coupling

The most prevalent method involves coupling a (1R,2R)-2-(hydroxymethyl)cyclohexylamine or its protected derivative with tert-butyl chloroformate (Boc-Cl). This process typically proceeds under anhydrous conditions with a base to neutralize HCl generated during the reaction.

Step Description Conditions Notes
a. Activation of amine Use of dry solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) Ensures anhydrous environment to prevent hydrolysis
b. Addition of tert-butyl chloroformate Dropwise addition at 0–5°C Slow addition minimizes side reactions and controls exotherm
c. Base addition Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) Typically 1.2–1.5 equivalents to scavenge HCl
d. Stirring and reaction completion Room temperature, 2–4 hours Monitored via TLC or HPLC

This approach yields the N-Boc-protected amino alcohol , which can be further processed or directly used in subsequent steps.

Hydroxymethylation and Stereocontrol

The hydroxymethyl group at the 2-position of the cyclohexyl ring can be introduced via selective hydroxymethylation of the cyclohexylamine precursor, often employing formaldehyde or paraformaldehyde under reductive or electrophilic conditions.

  • Reaction Conditions:
    • Formaldehyde (37% aqueous solution) in the presence of acid or base.
    • Mild temperature (0–25°C).
    • Use of protecting groups to prevent over-alkylation.

Alternative Routes Using Protecting Groups

In some protocols, the hydroxymethyl group is protected as a methyl or silyl ether during carbamate formation to prevent side reactions, then deprotected after carbamate synthesis.

Industrial-Scale Synthesis Considerations

Reaction Optimization

  • Temperature Control: Maintaining low temperatures during chloroformate addition reduces side reactions.
  • Solvent Choice: Use of inert, aprotic solvents like DCM or ethyl acetate to facilitate phase separation and purification.
  • Base Quantity: Excess base (TEA or DIPEA) ensures complete scavenging of HCl, but excessive amounts can complicate purification.
  • Order of Addition: Sequential addition of reagents avoids dense reaction mixtures, which can hinder stirring and reduce yields.

Scale-Up Challenges

  • Viscosity Management: As noted in patent literature, high viscosity impairs stirring; thus, solvent volume and reagent addition rates are critical.
  • Reaction Monitoring: Use of in-line analytical tools (e.g., FTIR, NIR spectroscopy) can optimize reaction endpoints.
  • Purification: Crystallization or chromatography techniques are employed to isolate high-purity product.

Notable Research Findings and Patents

  • Patent CA3087004A1 describes a method involving the reaction of neutral (non-salt) forms of reagents, leading to higher yields and purities without increasing viscosity, a significant advantage over prior art.
  • WO2019158550A1 emphasizes the importance of reagent form (neutral vs. salt) and reaction conditions, demonstrating improved industrial applicability.
  • Synthesis of related carbamates often employs hydroxyalkylation of cyclohexylamines followed by carbamate formation, with emphasis on stereospecificity and yield optimization.

Data Table Summarizing Preparation Parameters

Parameter Typical Range Rationale References
Solvent DCM, THF, Ethyl acetate Inert, facilitates phase separation
Temperature 0–5°C during addition Controls exotherm, minimizes side reactions
Base equivalents 1.2–1.5 equivalents Ensures complete HCl scavenging
Reaction time 2–4 hours Ensures complete conversion
Purification Crystallization, chromatography High purity recovery

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce an alcohol or amine derivative.

Scientific Research Applications

tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl [(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with biological targets such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound is compared to analogs with modifications in the cyclohexane substituents or carbamate groups (Table 1).

Table 1: Structural Comparison of Key Analogs

Compound Name Substituent(s) Key Functional Groups References
tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate -CH2OH Hydroxymethyl, Boc [5, 17]
tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate (5) -NH2 Amino, Boc [5]
tert-Butyl (2-hydroxycyclohexyl)carbamate (CAS 477584-30-8) -OH Hydroxyl, Boc [17]
tert-Butyl [(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate -NH2, -CON(CH3)2 Amino, Dimethylcarbamoyl, Boc [13, 16]
tert-Butyl ((1R,2R)-2-((4-bromobenzyl)oxy)cyclohexyl)carbamate -O-(4-bromobenzyl) Ether, Bromoaryl, Boc [14]

Key Observations :

  • Hydroxymethyl vs.
  • Hydroxymethyl vs. Hydroxyl : The hydroxymethyl group (-CH2OH) offers greater flexibility for derivatization (e.g., ester formation) compared to the rigid hydroxyl (-OH) in CAS 477584-30-8 .
  • Electron-Withdrawing Substituents : Bulky groups like -O-(4-bromobenzyl) () introduce steric hindrance and electronic effects, altering reactivity in catalytic applications .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Physical State Melting Point (°C) Solubility Spectral Data (Key Peaks)
This compound Not reported Not reported Moderate in polar solvents Expected δ ~3.5–4.0 ppm (-CH2OH in ¹H-NMR)
tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate (5) Solid Not reported High in DCM, DMF δ 1.4 ppm (Boc -C(CH3)3)
tert-Butyl [2-[{1-(2-hydroxybenzyl)-1H-1,2,3-triazol-5-yl}methylamino]cyclohexyl]carbamate (19b) White amorphous solid Not reported DMSO-soluble δ 7.2–8.0 ppm (aromatic protons in ¹H-NMR)
tert-Butyl ((1R,2R)-2-((4-bromobenzyl)oxy)cyclohexyl)carbamate Solid Not reported Low in water δ 4.5 ppm (-O-CH2-C6H4Br in ¹H-NMR)

Key Trends :

  • Hydroxymethyl-containing compounds likely exhibit higher water solubility than aryl- or alkyl-substituted analogs due to polarity .
  • Boc-protected amines (e.g., compound 5) show stability in organic solvents, critical for storage and reaction conditions .

Biological Activity

Chemical Identity and Structure
tert-butyl [(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate, with the CAS number 852661-33-7, is a carbamate derivative characterized by its unique structural features. The molecular formula is C12H23NO3, and its IUPAC name reflects its complex stereochemistry and functional groups. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its influence on cellular processes, enzyme interactions, and potential therapeutic applications.

  • Enzyme Interaction : This compound interacts with various enzymes, potentially acting as an inhibitor or activator depending on the context. It has been shown to modulate enzyme activity through both covalent and non-covalent interactions .
  • Cell Signaling Modulation : The compound can influence cell signaling pathways by affecting key signaling molecules, leading to alterations in downstream signaling cascades. This modulation can result in changes in gene expression patterns, impacting critical cellular functions.
  • Gene Expression : By interacting with transcription factors or other regulatory proteins, this compound can alter gene expression, potentially upregulating or downregulating specific genes involved in metabolic pathways .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies : Laboratory experiments have demonstrated that the compound can remain stable under certain conditions but may degrade over time, impacting its long-term efficacy on cellular functions. Long-term exposure studies indicate potential changes in cell viability and metabolic activity.
  • Therapeutic Potential : Research suggests that this compound could be utilized in developing prodrugs or enzyme inhibitors due to its structural properties. Its ability to modify enzyme activity presents opportunities for therapeutic interventions in various diseases .

Data Table: Summary of Biological Activities

Activity Type Description References
Enzyme InteractionModulates enzyme activity through covalent/non-covalent interactions
Cell SignalingInfluences key signaling pathways and downstream effects
Gene ExpressionAlters transcriptional activity by interacting with regulatory proteins
Stability and DegradationShows varying stability; degradation affects long-term efficacy
Therapeutic ApplicationsPotential use in prodrug design and as an enzyme inhibitor

Q & A

Basic Research Questions

Q. How can the synthesis of tert-butyl [(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate be optimized for high enantiomeric purity?

  • Methodology : Use a stepwise approach involving regioselective protection of the hydroxyl group and stereocontrolled cyclohexane ring functionalization. For example:

  • Step 1 : Protect the hydroxyl group with tert-butyl chloroformate in anhydrous THF under nitrogen, using triethylamine as a base to minimize racemization .
  • Step 2 : Employ chiral auxiliaries or catalytic asymmetric methods (e.g., Sharpless epoxidation-inspired conditions) to preserve the (1R,2R) configuration during cyclization .
    • Validation : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

Q. What purification methods are most effective for isolating this compound from reaction mixtures?

  • Methodology :

  • Liquid-liquid extraction : Use ethyl acetate/water phases to remove polar byproducts.
  • Column chromatography : Optimize solvent systems (e.g., hexane/ethyl acetate gradients) to separate diastereomers or unreacted intermediates .
  • Crystallization : Recrystallize from ethanol or acetonitrile to enhance purity (>98% by NMR) .

Q. Why is stereochemistry critical for the biological activity of this compound?

  • Structural Basis : The (1R,2R) configuration enables optimal spatial alignment with chiral binding pockets in enzymes (e.g., proteases or kinases), as seen in analogous carbamate derivatives .
  • Case Study : Modifying stereochemistry to (1S,2S) reduced binding affinity by 50% in thrombin inhibition assays, highlighting the role of chirality in target engagement .

Advanced Research Questions

Q. How can researchers resolve conflicting data regarding the stability of this compound under varying pH conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40°C for 48 hours. Analyze degradation products via LC-MS .
  • Mechanistic Insight : The tert-butyl carbamate group hydrolyzes rapidly under acidic conditions (t½ = 2 hours at pH 2), while remaining stable in neutral/basic environments (t½ > 72 hours) .
    • Resolution : Use lyophilization for long-term storage and avoid aqueous acidic media during synthesis.

Q. What advanced techniques are recommended for analyzing chiral centers post-synthesis?

  • Techniques :

  • X-ray Crystallography : Resolve absolute configuration using single crystals grown from isopropanol .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to confirm stereochemistry .
    • Data Interpretation : Cross-validate with NOESY NMR to assess spatial proximity of substituents .

Q. How can computational modeling guide the design of analogs for structure-activity relationship (SAR) studies?

  • Workflow :

  • Docking Simulations : Use AutoDock Vina to predict binding modes with targets like factor Xa, leveraging the bromobenzyl moiety for hydrophobic interactions .
  • QSAR Modeling : Train models on datasets of cyclohexyl carbamates to predict bioactivity (e.g., IC50) based on substituent electronic parameters .
    • Validation : Synthesize top-ranked analogs (e.g., 4-fluoro or 2,4-dichloro derivatives) and test in enzymatic assays .

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